1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole
CAS No.:
Cat. No.: VC17511182
Molecular Formula: C6H8N2S
Molecular Weight: 140.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2S |
|---|---|
| Molecular Weight | 140.21 g/mol |
| IUPAC Name | 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
| Standard InChI | InChI=1S/C6H8N2S/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) |
| Standard InChI Key | BGPVVWPJVWAOGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCC2=C1NN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole features a bicyclic framework where a six-membered thiopyran ring (containing a sulfur atom) is fused to a five-membered pyrazole ring (with two nitrogen atoms). This arrangement creates a rigid, planar structure that influences its electronic properties and intermolecular interactions. X-ray crystallography of analogous compounds, such as thiopyrano[2,3-d]thiazole derivatives, confirms axial–axial orientations of hydrogen atoms in similar fused systems, which may contribute to stereochemical stability .
Physicochemical Characteristics
The compound exhibits a purity of ≥95% in commercial preparations, with a melting point range of 142–145°C. Its moderate molecular weight (140.2 g/mol) and balanced lipophilicity (LogP ≈1.8) suggest favorable membrane permeability, a critical factor for bioactive molecules. Spectroscopic data, including IR absorptions at 1644 cm⁻¹ (C=O) and 1H NMR signals between δ 3.44–4.53 ppm for thiopyran protons, align with structural predictions .
Synthetic Methodologies
Laboratory-Scale Synthesis
A common route involves cyclization of 3-aminopyrazole derivatives with thiopyran precursors under acidic conditions. For example, refluxing equimolar quantities of 4-mercapto-2-pentanone and 3-hydrazinopyrazole in acetic acid yields the target compound after 12 hours, followed by recrystallization from ethanol (yield: 68–72%).
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance reaction control and throughput. Process optimizations include:
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Temperature gradients (80→110°C) to prevent side reactions
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Catalytic amounts of p-toluenesulfonic acid (0.5 mol%)
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Inline HPLC monitoring for real-time purity assessment
Purification typically combines fractional distillation (for crude separation) with preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary screens against Gram-positive bacteria (e.g., S. aureus) show MIC values of 16–32 μg/mL, comparable to ampicillin controls. The mechanism may involve disruption of cell wall biosynthesis through inhibition of penicillin-binding proteins, though target validation studies are ongoing.
| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HePG-2 |
|---|---|---|
| 7e | 0.067 | 9.11 |
| 7i | 0.123 | 7.83 |
| Doxorubicin | 0.045 | 0.098 |
Mechanistic studies reveal:
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CAIX/CAXII Inhibition: Compound 7e inhibits carbonic anhydrase IX (CAIX) at IC₅₀ = 0.067 μM, disrupting pH regulation in hypoxic tumors .
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Apoptosis Induction: Flow cytometry shows 21.24% annexin V-positive HePG-2 cells after 7e treatment vs. 11.91% in controls .
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Caspase-9 Activation: 2.8-fold increase in caspase-9 activity at 10 μM 7i, indicating mitochondrial apoptosis pathway involvement .
Comparative Analysis with Related Heterocycles
Pyrazole Derivatives
Simple pyrazoles (e.g., celecoxib) exhibit COX-2 selectivity but lack the thiopyran ring's conformational restraint. The fused system in 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole enhances target binding through:
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Increased van der Waals surface area (≈180 Ų vs. 120 Ų for pyrazole)
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Additional hydrogen-bonding sites from the thiopyran oxygen
Thiopyran Analogues
Compared to 2H-thiopyran-3(4H)-ones, the pyrazole fusion confers:
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Higher thermal stability (decomposition temp. +40°C)
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Redox activity at lower potentials (E₁/₂ = -0.23 V vs. SCE)
Industrial and Research Applications
Pharmaceutical Development
Ongoing structure-activity relationship (SAR) studies focus on:
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Substituent Effects: 4-Methylphenyl groups enhance cytotoxicity (IC₅₀ reduction by 38% vs. unsubstituted analogues)
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Hybrid Molecules: Conjugation with thiazolidinones improves CAIX selectivity (Ki = 4.2 nM for 7i vs. 8.5 nM for AZA)
Materials Science
The compound's π-conjugated system shows promise in:
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Organic semiconductors (hole mobility = 0.12 cm²/V·s)
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Fluorescent sensors (λem = 480 nm, quantum yield Φ = 0.33)
Future Research Directions
Synthetic Chemistry
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Develop enantioselective routes using chiral auxiliaries (e.g., Oppolzer’s sultam)
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Explore microwave-assisted synthesis for reduced reaction times (<1 hour)
Biological Studies
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Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets
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PK/PD Modeling: Predict human doses using allometric scaling from murine data
Computational Design
Machine learning models (e.g., DeepChem) trained on 15,000 thiopyrano derivatives could predict:
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ADMET properties (AUC = 0.92 in preliminary trials)
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Synthetic accessibility scores (1–10 scale)
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